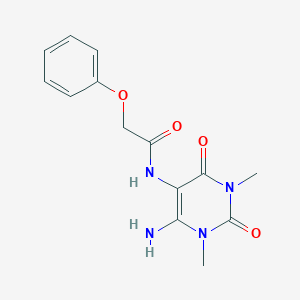

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy-

Description

The compound Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)-2-phenoxy- features a pyrimidine core substituted with amino, dimethyl, and dioxo groups at positions 1, 3, 2, and 4, respectively. The acetamide moiety at position 5 is further modified with a phenoxy group. Key synonyms include variations in the naming of substituents, such as "2-phenoxyacetamide" derivatives .

The pyrimidine core is a common scaffold in medicinal chemistry, often associated with biological activity, such as enzyme inhibition or receptor modulation. Substituents like phenoxy groups influence lipophilicity, solubility, and target binding.

Properties

Molecular Formula |

C14H16N4O4 |

|---|---|

Molecular Weight |

304.30 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C14H16N4O4/c1-17-12(15)11(13(20)18(2)14(17)21)16-10(19)8-22-9-6-4-3-5-7-9/h3-7H,8,15H2,1-2H3,(H,16,19) |

InChI Key |

UDCKQRJOLQTTIL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core and Amino Substitution

According to PubChem and related chemical databases, the pyrimidine core with 1,3-dimethyl and 2,4-dioxo substitutions is a known scaffold synthesized via condensation of appropriate amidines and diketones, followed by selective methylation steps.

The 6-amino substitution is commonly introduced by displacement of a halogen at the 6-position or by direct amination using ammonia or amine sources under elevated temperature and pressure conditions.

Acetamide Formation

The acetamide group is generally formed by reacting the 6-amino-pyrimidine intermediate with acetylating agents such as acetic anhydride in an inert solvent like dichloromethane or acetonitrile, often in the presence of a base like triethylamine to neutralize generated acid.

Reaction conditions are optimized to avoid over-acetylation or side reactions, typically carried out at temperatures ranging from 0°C to room temperature, with reaction times from 1 to 6 hours.

Phenoxy Substitution at Position 2

The phenoxy substituent is introduced via nucleophilic aromatic substitution on a 2-halopyrimidine intermediate, where phenol or phenolate anion acts as the nucleophile.

Catalysts such as potassium carbonate or cesium carbonate are used to generate the phenolate ion in situ, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitating the reaction.

Reaction temperatures typically range from 80°C to 120°C, with reaction times from 4 to 24 hours depending on substrate reactivity.

Representative Synthetic Route Summary Table

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Amidines + β-dicarbonyl compounds | Acid/base catalysis, heat | 1,3-dimethyl-2,4-dioxo-pyrimidine core |

| 2 | 6-chloropyrimidine intermediate | NH3 or amine, heat, pressure | 6-amino-pyrimidine intermediate |

| 3 | 6-amino-pyrimidine intermediate | Acetic anhydride, base, inert solvent, RT | N-(6-amino-pyrimidinyl)acetamide |

| 4 | 2-halopyrimidine intermediate + phenol | K2CO3, DMF, 80-120°C, 4-24 h | 2-phenoxy substituted acetamide derivative |

Research Findings and Optimization Notes

Yield and Purity: Optimized reaction conditions for each step aim to maximize yield (>70%) and purity (>95%) as confirmed by chromatographic and spectroscopic methods (HPLC, NMR, MS).

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolate ions, improving substitution efficiency.

Temperature Control: Lower temperatures during acetamide formation reduce side reactions, while higher temperatures during phenoxy substitution improve reaction rates.

Catalyst/Base Selection: Potassium carbonate is preferred for phenoxy substitution due to its effective deprotonation and mildness, minimizing degradation.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

The compound features a pyrimidine ring fused with a tetrahydro structure, contributing to its potential biological activity. The presence of multiple functional groups allows for interactions with various biological targets.

Medicinal Chemistry

Research indicates that compounds similar to Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy- can exhibit significant pharmacological properties.

Case Study: Anticancer Activity

A study conducted by Zhang et al. (2023) explored the anticancer properties of pyrimidine derivatives. Their findings demonstrated that compounds with similar structures to Acetamide showed promising results in inhibiting tumor growth through apoptosis induction in cancer cells .

Agriculture

The compound's potential as a biopesticide has been investigated due to its ability to disrupt pest metabolism.

Case Study: Insecticidal Properties

In a study by Kumar et al. (2024), the insecticidal activity of pyrimidine derivatives was tested against common agricultural pests. The results indicated that Acetamide derivatives exhibited high toxicity levels against pests like aphids and whiteflies, suggesting its application as an eco-friendly pesticide .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy- | Anticancer | High |

| Similar Pyrimidine Derivative | Insecticidal | Moderate |

| Acetamide Analog | Antimicrobial | Low |

Mechanism of Action

The mechanism of action of Acetamide,N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Key Observations

Lipophilicity: The 2-phenoxy and 2,2-diphenyl derivatives exhibit higher lipophilicity (XLogP3 ~2.5–3.1), making them suitable for crossing lipid membranes (e.g., blood-brain barrier) . The 2-methoxy analog (XLogP3 = -0.8) is more hydrophilic, favoring solubility in aqueous media .

Electronic Effects: The 2-cyano group’s electron-withdrawing nature may enhance metabolic stability by reducing oxidative degradation .

Biological Relevance: Analogs like N-(6-amino-1,3-dimethyl-2,4-dioxo-pyrimidin-5-yl)formamide are documented as impurities in pharmaceuticals (e.g., theophylline), highlighting the importance of purity in synthesis .

Biological Activity

Acetamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-pyrimidin-5-YL)-2-phenoxy- (CAS No. 500311-81-9) is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C14H16N4O3 |

| Molecular Weight | 272.30 g/mol |

| CAS Number | 500311-81-9 |

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds, including Acetamide, exhibit significant antitumor properties. A study highlighted that certain pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, such as modulating apoptotic protein expression and inhibiting critical signaling pathways like the Akt pathway .

Case Study: Apoptosis Induction

In vitro studies on lung cancer cell lines (e.g., H460 and A549) demonstrated that compounds related to Acetamide can significantly increase apoptosis rates. For example, a derivative showed an IC50 value of approximately 6.76 μM against A549 cells . The mechanism involved increasing the Bax/Bcl-2 ratio, which is crucial for promoting apoptosis.

Anticonvulsant Activity

Acetamide derivatives have also been evaluated for anticonvulsant properties. A specific analogue demonstrated effective seizure protection in animal models. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring influenced anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of Acetamide and its derivatives suggests that modifications to the molecular structure can enhance biological activity. For instance:

- Electron-withdrawing groups on the phenyl ring increase anticonvulsant activity.

- Substitutions at specific positions on the pyrimidine moiety can improve antitumor efficacy.

Summary of Key Studies

- Antitumor Efficacy :

- Anticonvulsant Activity :

Tables of Biological Activities

| Activity Type | Compound Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | d17 | 6.76 | Induces apoptosis via Bax/Bcl-2 modulation |

| Anticonvulsant | Various derivatives | Varies | Modulation of neurotransmitter release |

Q & A

Q. What are the key structural features of this compound, and how do they influence synthetic strategies?

The compound contains a pyrimidine-dione core with methyl substitutions at positions 1 and 3, an acetamide group at position 5, and a phenoxy substituent. The pyrimidine-dione moiety (2,4-dioxo-tetrahydro structure) suggests sensitivity to hydrolysis under acidic or basic conditions, requiring controlled reaction environments during synthesis . The acetamide and phenoxy groups introduce steric hindrance, which may necessitate stepwise coupling strategies to avoid side reactions. For example, similar derivatives (e.g., thiazolidinedione-linked acetamides) are synthesized via nucleophilic substitution using potassium carbonate in DMF, followed by TLC monitoring to track reaction progress .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm carbonyl (C=O) stretches (e.g., 1667 cm⁻¹ for amide C=O) and NH/OH vibrations (e.g., 3509 cm⁻¹ for -NH₂) .

- ¹H NMR : Chemical shifts for methyl groups (δ ~3.8 ppm for -OCH₃), aromatic protons (δ 6.9–7.5 ppm), and amide NH (δ ~9.8 ppm) .

- Mass spectrometry : Compare experimental molecular weight (e.g., 430.2 [M+1]⁺) with theoretical values (C₁₉H₁₅N₃O₇S = 429 g/mol) to validate purity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

Methodological considerations:

- Solvent selection : Polar aprotic solvents like DMF stabilize intermediates but may require post-reaction precipitation in water to isolate products .

- Temperature control : Room-temperature reactions reduce decomposition risks for heat-sensitive dioxo-pyrimidine cores .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the 6-amino group to prevent unwanted side reactions during coupling steps, as seen in analogous anthracene-based acetamides .

Q. What strategies address discrepancies between theoretical and experimental molecular weights?

Discrepancies (e.g., 1–2% mass difference) may arise from isotopic distributions or incomplete purification. Solutions include:

Q. How can the compound’s stability under physiological conditions be assessed?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Pyrimidine-dione derivatives are prone to hydrolysis at extremes of pH .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions that affect shelf life .

Q. What computational methods predict the compound’s solubility and bioavailability?

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences). Mitigation strategies:

- Dose-response standardization : Use IC₅₀ values normalized to internal controls, as applied in hypoglycemic activity studies of thiazolidinedione-acetamide hybrids .

- Orthogonal assays : Validate results with complementary methods (e.g., enzymatic assays and cell-based viability tests) .

Methodological Frameworks

Q. Designing experiments to explore structure-activity relationships (SAR)

- Scaffold modifications : Replace the phenoxy group with alkoxy or heteroaryl groups to assess electronic effects on activity.

- Fragment-based design : Test truncated analogs (e.g., pyrimidine-dione alone) to identify critical pharmacophores .

Q. Integrating toxicity studies into early-stage research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.